molecular formula C12H6Cl4 B1459277 3,3',4,4'-Tetrachlorodiphenyl-D6 CAS No. 93952-23-9

3,3',4,4'-Tetrachlorodiphenyl-D6

Cat. No. B1459277
CAS RN: 93952-23-9
M. Wt: 298 g/mol
InChI Key: UQMGJOKDKOLIDP-MZWXYZOWSA-N
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Description

“3,3’,4,4’-Tetrachlorodiphenyl-D6” is a stable isotope labelled compound . It is also known as PCB 77 d6 . The molecular formula is C12 D6 Cl4 and it has a molecular weight of 298.02 .

Scientific Research Applications

Methanol as a Cosolvent for PCB Decomposition

Research by Anitescu and Tavlarides (2002) demonstrated the effectiveness of methanol as a cosolvent and rate-enhancer in the oxidation kinetics of 3,3′,4,4′-tetrachlorobiphenyl decomposition in supercritical water. Their study revealed that methanol could facilitate a free-radical reaction pathway, leading to consecutive dechlorinations and ultimately to the oxidation of the compound to mineral products. This process underscores the potential of methanol in enhancing the degradation of chlorinated biphenyls under specific conditions, offering insights into environmental remediation techniques (Anitescu & Tavlarides, 2002).

Electronic and Photophysical Properties Study

Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of selected polychlorinated biphenyls, including 3,3',4,4'-tetrachlorobiphenyl. Their work provided crucial insights into the adiabatic ionization potentials and electron affinities of these compounds, shedding light on the electronic structure and reactivity of PCBs. Such studies are fundamental in understanding the environmental persistence and toxicological impacts of PCBs (Arulmozhiraja, Fujii, & Morita, 2002).

Hydroxylated Metabolites in Whole Poplar Plants

Zhai, Lehmler, and Schnoor (2010) identified hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl in whole poplar plants, demonstrating the plant's ability to metabolize PCBs into hydroxylated forms. This research is pivotal in the field of phytoremediation, indicating that certain plant species can be utilized to degrade or transform PCBs present in the environment, thereby reducing their harmful impacts (Zhai, Lehmler, & Schnoor, 2010).

Electrochemical Impedance Sensor Development

Wei et al. (2011) reported the development of an electrochemical impedance sensor for the determination of PCB-77 (3,3',4,4'-tetrachlorobiphenyl) based on a single-walled carbon nanotube/pyrenecyclodextrin hybrid. This advancement represents a significant contribution to analytical chemistry, offering a novel method for detecting PCBs with high sensitivity and specificity (Wei, Kong, Yang, Wang, Liu, & Huang, 2011).

properties

IUPAC Name

1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMGJOKDKOLIDP-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetrachlorodiphenyl-D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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